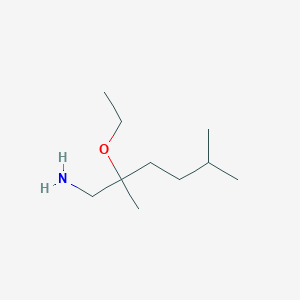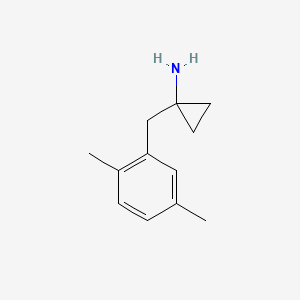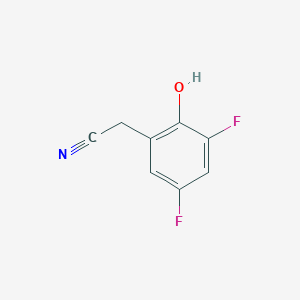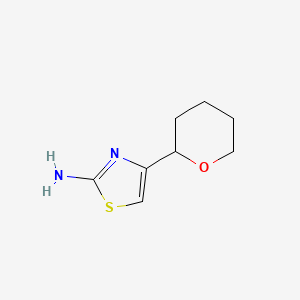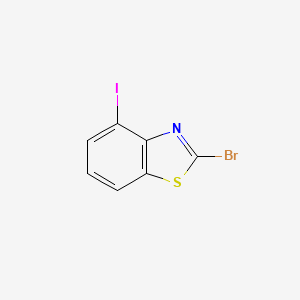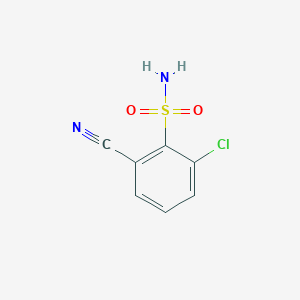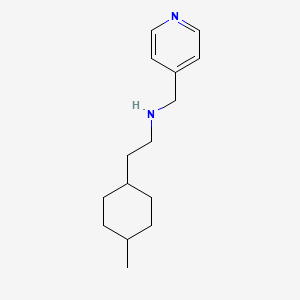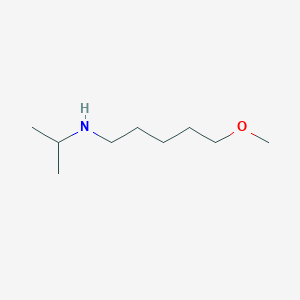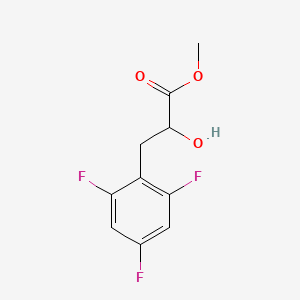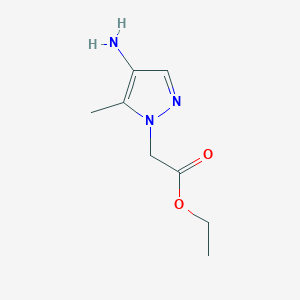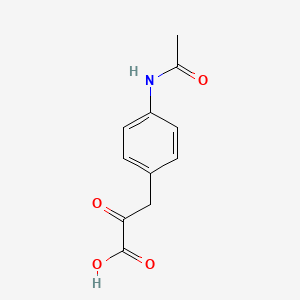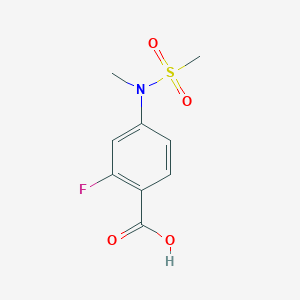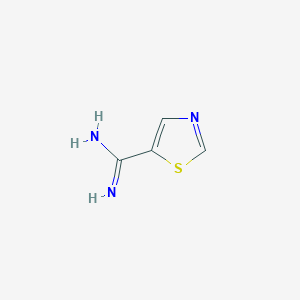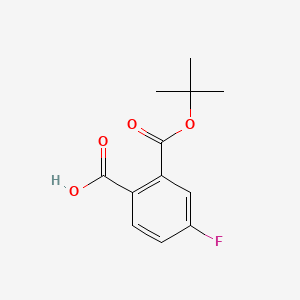
2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the benzene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid typically begins with commercially available 4-fluorobenzoic acid.
Reaction Conditions: The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion to the Boc-protected product.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions:
Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products:
Substitution Reactions: The major products are typically substituted benzoic acids with the nucleophile replacing the fluorine atom.
Deprotection Reactions: The major product is 4-fluorobenzoic acid after the removal of the Boc group.
科学的研究の応用
Chemistry:
Peptide Synthesis: The Boc group is widely used in peptide synthesis to protect amine groups during the formation of peptide bonds.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: It is used in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amines by forming a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups in the molecule without affecting the protected amine.
類似化合物との比較
2-(tert-Butoxycarbonyl)-benzoic acid: Similar structure but lacks the fluorine atom.
4-Fluorobenzoic acid: Lacks the Boc protecting group.
tert-Butoxycarbonyl-protected amino acids: Used in peptide synthesis and have similar protecting group chemistry.
Uniqueness:
- The presence of both the Boc protecting group and the fluorine atom makes 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid unique. The Boc group provides protection during synthesis, while the fluorine atom can participate in various substitution reactions, offering versatility in synthetic applications .
特性
分子式 |
C12H13FO4 |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)9-6-7(13)4-5-8(9)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChIキー |
LMHXKHZBAJEZBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


